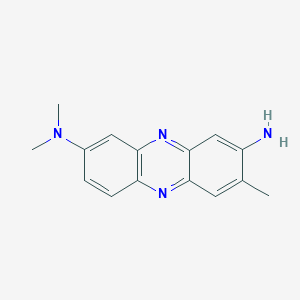

Neutral Red Base

Description

Structure

3D Structure

Properties

IUPAC Name |

8-N,8-N,3-trimethylphenazine-2,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13/h4-8H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVRJEJEXGVOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190082 | |

| Record name | Neutral Red base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-13-2 | |

| Record name | N8,N8,3-Trimethyl-2,8-phenazinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neutral Red base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neutral Red base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEUTRAL RED BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64IQB89JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Principle of the Neutral Red Assay: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals

Introduction: The Quest for Reliable Cytotoxicity Assessment

In the realms of biomedical research and pharmaceutical development, the accurate assessment of a compound's effect on cell viability is paramount. Cytotoxicity assays are fundamental tools that provide critical data for drug screening, toxicological risk assessment, and understanding the cellular response to various stimuli. Among the arsenal of available methods, the Neutral Red (NR) assay has established itself as a robust, sensitive, and cost-effective technique for quantifying cell viability.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, will delve into the core principles of the Neutral Red assay, providing a detailed technical overview, a step-by-step protocol, and insights into its applications and data interpretation.

The Core Principle: Lysosomal Integrity as a Biomarker of Cell Health

The Neutral Red assay's elegance lies in its exploitation of a fundamental characteristic of healthy, viable cells: the maintenance of intact lysosomes with an acidic internal pH.[3][4] The assay is predicated on the ability of living cells to actively take up and sequester the weakly cationic supravital dye, Neutral Red (3-amino-7-dimethylamino-2-methyl-phenazine hydrochloride), within their lysosomes.[1][5]

Here's a breakdown of the underlying mechanism:

-

Passive Diffusion: At physiological pH, Neutral Red is uncharged and can readily penetrate the plasma membrane of cells through non-ionic passive diffusion.[1][6]

-

Lysosomal Accumulation: Once inside the cytoplasm, the dye is transported into the acidic environment of the lysosomes. This acidic milieu is maintained by an ATP-dependent proton pump on the lysosomal membrane.[4]

-

Protonation and Entrapment: Within the acidic interior of the lysosomes (pH 4.5-5.0), the Neutral Red dye becomes protonated and thus positively charged.[4] This charged form of the dye is unable to pass back across the lysosomal membrane, effectively trapping it within the organelle.[4] The dye binds to the anionic and phosphate groups of the lysosomal matrix through electrostatic hydrophobic bonds.[1]

-

Quantification: The amount of Neutral Red accumulated within the lysosomes is directly proportional to the number of viable cells in the culture.[1][7] In contrast, non-viable or damaged cells have compromised plasma and lysosomal membranes, rendering them incapable of retaining the dye.[5][8]

Following an incubation period, the accumulated dye is extracted from the cells using a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 540 nm.[1][3] A higher absorbance value corresponds to a greater number of viable cells.

Visualizing the Mechanism and Workflow

To further elucidate the principle and the experimental process, the following diagrams have been created using Graphviz.

The Cellular Mechanism of Neutral Red Uptake

Caption: Cellular uptake and lysosomal sequestration of Neutral Red in viable cells.

Experimental Workflow of the Neutral Red Assay

Caption: Step-by-step workflow of the Neutral Red cytotoxicity assay.

In-Depth Experimental Protocol

This protocol provides a detailed, step-by-step methodology for performing the Neutral Red assay. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line and experimental condition.[9]

Reagents and Materials

-

Cell Line: Appropriate for the study (e.g., HeLa, HepG2, 3T3).[10][11]

-

Culture Medium: Specific to the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Neutral Red Stock Solution: 5 mg/mL in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.

-

Neutral Red Working Solution: Dilute the stock solution in pre-warmed culture medium to a final concentration of 50 µg/mL. This should be prepared fresh for each experiment.

-

Wash Solution: Phosphate-Buffered Saline (PBS), calcium and magnesium-free.[1]

-

Solubilization (Destain) Solution: 1% acetic acid and 50% ethanol in deionized water.[12]

-

96-well flat-bottom tissue culture plates.

-

Multichannel pipette.

-

Microplate reader (spectrophotometer).

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is above 95%.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium).[6]

-

Include wells for blanks (medium only) and untreated controls (cells + medium).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the seeding medium from the wells and add 100 µL of the compound dilutions to the respective wells. Add fresh medium to the untreated control wells.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[10]

-

-

Neutral Red Incubation:

-

Washing and Dye Extraction:

-

Absorbance Measurement:

-

Place the plate on a microplate shaker for 10 minutes to ensure complete solubilization of the dye.[9]

-

Measure the absorbance of each well at 540 nm using a microplate reader. Use the blank wells to zero the reader.

-

Data Analysis and Interpretation

The data obtained from the Neutral Red assay is typically expressed as a percentage of the untreated control.

Calculation of Cell Viability:

-

Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Percentage Viability: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100

Dose-Response Curves and IC₅₀ Determination:

By plotting the percentage viability against the logarithm of the test compound concentration, a dose-response curve can be generated. From this curve, the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined.[3]

Quantitative Data Summary

| Parameter | Typical Range/Value | Notes |

| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well | Cell line dependent; should be optimized for linear absorbance response.[6] |

| Neutral Red Concentration | 50 µg/mL | Standard concentration, can be optimized.[10] |

| Incubation Time (NR) | 2 - 3 hours | Longer times may be needed for cells with low metabolic activity.[1] |

| Absorbance Wavelength | 540 nm | A reference wavelength of 620-690 nm can be used to correct for background.[5] |

| Linear Absorbance Range | < 1.2 | To ensure a linear relationship between cell number and absorbance.[4] |

Applications in Research and Drug Development

The Neutral Red assay is a versatile tool with a wide range of applications:

-

In Vitro Toxicology: It is widely used to assess the cytotoxicity of chemicals, environmental pollutants, and nanomaterials.[1][13]

-

Drug Discovery and Development: The assay is integral for screening compound libraries to identify potential drug candidates and for evaluating the cytotoxic effects of lead compounds.[8]

-

Phototoxicity Testing: The 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT) is an OECD-accepted in vitro method for assessing the phototoxic potential of substances.[14]

-

Biocompatibility Testing: It can be used to evaluate the cytotoxicity of biomaterials.[9]

Advantages and Limitations

Advantages:

-

Sensitivity: The assay is highly sensitive and can detect early cytotoxic events.[1][15]

-

Cost-Effective: The reagents are relatively inexpensive, making it suitable for high-throughput screening.[1]

-

Reproducibility: When performed correctly, the assay yields reproducible results.[12]

-

Differentiation from MTT Assay: Unlike the MTT assay, which measures mitochondrial activity, the Neutral Red assay assesses lysosomal integrity, providing a different perspective on cell health.[10][16] It can be more reliable for cells with low metabolic activity or when testing compounds that interfere with mitochondrial function.[16][17]

Limitations:

-

Interference from Colored Compounds: Test compounds that are colored and absorb light at 540 nm can interfere with the assay.[5]

-

Lysosomotropic Agents: Compounds that specifically target and disrupt lysosomal function can lead to misleading results.

-

Precipitation of Neutral Red: The dye can sometimes precipitate in the medium, which can be mitigated by filtering the working solution.[12]

-

Washing Steps: The requirement for washing steps makes it a heterogeneous assay, which can introduce variability if not performed carefully.[16]

Conclusion

The Neutral Red assay remains a cornerstone of in vitro cytotoxicity testing due to its robust principle, reliability, and ease of use. By providing a quantitative measure of lysosomal integrity, it offers valuable insights into the impact of xenobiotics on cellular health. For researchers and professionals in drug development and toxicology, a thorough understanding of its mechanism, protocol, and data interpretation is essential for generating accurate and meaningful results. As with any assay, careful optimization and awareness of its limitations are key to harnessing its full potential in advancing scientific knowledge and ensuring product safety.

References

-

Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. [Link]

-

Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

-

Fotakis, G., & Timbrell, J. A. (2017). Neutral Red versus MTT assay of cell viability in the presence of copper compounds. Analytical Biochemistry, 535, 43–46. [Link]

-

Vandenberghe, M., et al. (2022). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. In In Vitro Toxicology (pp. 1-11). Springer US. [Link]

-

ResearchTweet. (n.d.). Cell Viability Assay: Neutral Red Uptake Assay Protocol. Retrieved from [Link]

-

Tiong, K. H., et al. (2013). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Toxicology, 2013, 1–7. [Link]

-

Fotakis, G., & Timbrell, J. A. (2017). Neutral Red versus MTT assay of cell viability in the presence of copper compounds. Analytical Biochemistry, 535, 43–46. [Link]

-

ResearchGate. (2015). What is the different between neutral red and MTT assay?. Retrieved from [Link]

-

ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. Retrieved from [Link]

-

Cellculture2. (2024). Neutral red: dye uptake viability test (NRU). Retrieved from [Link]

-

Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. PubMed. [Link]

-

RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

-

DB-ALM. (n.d.). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]

-

CliniSciences. (n.d.). Neutral Red. Retrieved from [Link]

-

Gomez-Gutierrez, J. G., et al. (2020). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Biotechnology & Histochemistry, 96(4), 302–310. [Link]

-

Vandenberghe, M., et al. (2022). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. PubMed. [Link]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]

-

ResearchGate. (2008). (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. Retrieved from [Link]

-

Borenfreund, E., & Puerner, J. A. (1990). Applications of the Neutral Red Cytotoxicity Assay to In Vitro Toxicology. Journal of Pharmaceutical Sciences, 79(11), 1017-1022. [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

-

Semantic Scholar. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Retrieved from [Link]

-

Pape, W. J., et al. (1999). The neutral red release assay: a review. ATLA Alternatives to Laboratory Animals, 27(3), 365–385. [Link]

-

Rodrigues, R. M., et al. (2017). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology, 1601, 29–35. [Link]

-

Babich, H., & Borenfreund, E. (1992). Applications of the Neutral Red Cytotoxicity Assay to Risk Assessment of Aquatic Contaminants: An Overview. Environmental Toxicology and Risk Assessment, 1157, 219-233. [Link]

-

Gomez-Gutierrez, J. G., et al. (2020). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. PubMed. [Link]

-

Şahin Mazlumoğlu, B. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53. [Link]

-

ResearchGate. (2024). Why do i have a high variation in my Neutral Red staining?. Retrieved from [Link]

-

ResearchGate. (n.d.). 26 questions with answers in NEUTRAL RED | Science topic. Retrieved from [Link]

Sources

- 1. re-place.be [re-place.be]

- 2. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]

- 5. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 6. researchtweet.com [researchtweet.com]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. qualitybiological.com [qualitybiological.com]

- 10. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 14. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neutral Red versus MTT assay of cell viability in the presence of copper compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Living Cell's Embrace: A Technical Guide to the Mechanism of Neutral Red Uptake

This guide provides an in-depth exploration of the fundamental mechanism by which living cells internalize Neutral Red, a weakly cationic supravital dye. Primarily geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol to offer a detailed understanding of the underlying cellular biology and physicochemical principles. This knowledge is critical for the robust application and interpretation of the widely used Neutral Red uptake assay for cell viability and cytotoxicity studies.

The Physicochemical Nature of Neutral Red: The Key to Cellular Entry

Neutral Red (3-amino-7-dimethylamino-2-methylphenazine hydrochloride) is a eurhodin dye with a molecular formula of C₁₅H₁₇ClN₄.[1][2] Its utility as a vital stain is intrinsically linked to its chemical properties. As a weak cationic dye, Neutral Red exists in equilibrium between a lipophilic, uncharged form and a hydrophilic, charged (protonated) form.[3] This equilibrium is pH-dependent, with a pKa of approximately 6.8.[3]

At the physiological pH of cell culture medium (typically ~7.4), a significant portion of the Neutral Red molecules are in their uncharged state. This allows the dye to readily penetrate the hydrophobic core of the plasma membrane via non-ionic passive diffusion.[4][5][6] This initial step of uptake does not require cellular energy and is driven by the concentration gradient of the dye across the cell membrane.[7][8]

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₅H₁₇ClN₄ | [1] |

| Molecular Weight | 288.78 g/mol | |

| pKa | ~6.8 | [3] |

| Appearance | Dark green/brown to black powder | |

| Solubility | Soluble in water and ethanol | [9] |

| pH Indicator Range | Red (pH < 6.8) to Yellow (pH > 8.0) | [1][2] |

| Absorption Maximum | ~540 nm | [9] |

The Lysosome: The Cell's "Stomach" and a Trap for Neutral Red

Once inside the cytoplasm, Neutral Red diffuses throughout the cell. However, it does not remain evenly distributed. The dye preferentially accumulates in the lysosomes, which are acidic organelles responsible for cellular degradation and recycling.[1][10] This sequestration is the core principle of the Neutral Red uptake assay.

The acidic interior of lysosomes (pH 4.5-5.0) is maintained by a proton pump (V-ATPase) that actively transports hydrogen ions (H⁺) into the lysosomal lumen, a process that requires ATP.[3][11] When the uncharged Neutral Red molecule enters this acidic environment, it becomes protonated and thus positively charged.[3] This charged form of the dye is no longer able to freely diffuse across the lysosomal membrane and becomes trapped within the organelle.[3][6] This accumulation is so significant that it can be visualized as red puncta within the cytoplasm of living cells under a light microscope.[10]

The ability of a cell to sequester Neutral Red in its lysosomes is therefore a direct indicator of several key aspects of cellular health:

-

Plasma Membrane Integrity: A compromised or "leaky" cell membrane will not be able to maintain the necessary concentration gradient for the initial uptake of the dye.[5]

-

Lysosomal Integrity: Damage to the lysosomal membrane will result in the leakage of the trapped dye back into the cytoplasm and out of the cell.[12]

-

Metabolic Activity: The maintenance of the acidic lysosomal pH is an active, ATP-dependent process.[3] A reduction in cellular metabolism and ATP production will lead to a less acidic lysosome and, consequently, reduced Neutral Red accumulation.[13]

Therefore, a decrease in Neutral Red uptake is a sensitive marker of cellular damage or death, regardless of the specific cytotoxic mechanism.[14]

Below is a diagram illustrating the mechanism of Neutral Red uptake and accumulation in a viable cell.

Caption: Mechanism of Neutral Red uptake and lysosomal accumulation.

A Validated Protocol for Quantifying Cell Viability

The principles outlined above form the basis of the Neutral Red uptake assay, a robust and widely used method for assessing cell viability and cytotoxicity.[15][16] The following protocol represents a standard, self-validating workflow.

Materials and Reagents

-

Cells: Adherent or suspension cells of interest.

-

Culture Medium: Appropriate for the cell line being used.

-

96-well flat-bottom plates: For cell culture and assay.

-

Neutral Red Solution (0.33% in DPBS): Store protected from light at 2-8°C.[17]

-

Wash Solution (e.g., DPBS): Dulbecco's Phosphate-Buffered Saline.[18]

-

Destain (Solubilization) Solution: 1% acetic acid in 50% ethanol.[17]

-

Microplate Spectrophotometer: Capable of reading absorbance at 540 nm.[5][18]

Experimental Workflow

The following is a generalized workflow. Optimization of cell density, incubation times, and test article concentrations is recommended for each cell type and experimental condition.[18]

-

Cell Seeding:

-

For adherent cells, seed at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.[15] A typical density is 5,000-20,000 cells per well in 200 µL of culture medium.[15]

-

Incubate overnight (or for an appropriate time for the cell line) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[15][18]

-

-

Treatment with Test Compound:

-

Remove the culture medium and replace it with medium containing various concentrations of the test compound. Include appropriate vehicle controls (e.g., medium with 0.5% DMSO if the compound is dissolved in DMSO).[4][15]

-

Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours), depending on the experimental goals.[18]

-

-

Neutral Red Incubation:

-

Washing and Dye Extraction:

-

After incubation, remove the Neutral Red-containing medium.

-

Gently wash the cells with 150 µL of DPBS to remove any unincorporated dye.[18] This step is crucial to reduce background absorbance.

-

Add 150 µL of the destain solution to each well to lyse the cells and solubilize the incorporated Neutral Red.[18]

-

Shake the plate on a plate shaker for at least 10 minutes to ensure complete solubilization of the dye.[18]

-

-

Data Acquisition:

The following diagram outlines the key steps in the Neutral Red uptake assay workflow.

Caption: Experimental workflow for the Neutral Red uptake assay.

Data Analysis and Interpretation

The absorbance values obtained are directly proportional to the number of viable cells in the well.[6] Cell viability is typically expressed as a percentage of the untreated control:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

From a dose-response curve, the IC₅₀ value (the concentration of a compound that inhibits Neutral Red uptake by 50%) can be calculated.[19] This provides a quantitative measure of the cytotoxicity of the test compound.

It is important to note that certain conditions, such as an acidic extracellular microenvironment or the induction of autophagy, can influence cellular ATP levels and lysosomal function, potentially affecting the results of the Neutral Red assay.[13] Therefore, it is crucial to consider the specific experimental context when interpreting the data.

Conclusion: A Versatile Tool for Cellular Health Assessment

The mechanism of Neutral Red uptake is a fascinating interplay of physicochemical properties and fundamental cellular processes. The dye's ability to passively diffuse across the plasma membrane and subsequently become trapped in the acidic lysosomes of viable cells provides a reliable and sensitive method for quantifying cellular health.[20] By understanding the intricacies of this mechanism, researchers and drug development professionals can confidently employ the Neutral Red uptake assay as a powerful tool in their in vitro toxicology and drug discovery workflows.

References

-

Assay Genie. Neutral Red Cell Cytotoxicity Assay Kit (BN00689). [Link]

-

National Toxicology Program (NTP). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]

-

DB-ALM. Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. [Link]

-

Finoric. The Chemistry and Applications of Neutral Red: A Comprehensive Overview. [Link]

-

Cellculture2. Neutral red: dye uptake viability test (NRU). [Link]

-

RE-Place. Neutral Red Uptake Assay. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11105, Neutral Red. [Link]

-

Elliott, K. C., & Mulcahy, R. T. (2018). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Biotechniques, 64(4), 164–169. [Link]

-

Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]

-

StainsFile. Neutral Red. [Link]

-

Adan, A., Kiraz, Y., & Baran, Y. (2016). Assaying Cellular Viability Using the Neutral Red Uptake Assay. In Cell Viability Assays (pp. 13-18). Humana Press, New York, NY. [Link]

-

Institute for In Vitro Sciences, Inc. Neutral Red Uptake. [Link]

-

PhotochemCAD. Neutral Red. [Link]

-

LibreTexts Biology. 3.2: Transport in Membranes. [Link]

-

ResearchGate. Reproposing Neutral Red as a Colorimetric Probe for Quantitative Assessment of Lysosomal Clearance in Neuroblastoma Cell Line. [Link]

-

BYJU'S. Transport across cell membrane. [Link]

-

Trapp, S., Rosania, G. R., & Llopis, J. (2008). Solvent polarity and pH effects on the spectroscopic properties of neutral red: application to lysosomal microenvironment probing in living cells. Biochemical pharmacology, 75(6), 1275–1284. [Link]

-

PubMed. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. [Link]

-

Deranged Physiology. Transport of substances across cell membranes. [Link]

-

Zouaoui, S., & Rouabhi, R. (2024). Lysosomal disruption, mitochondrial impairment, histopathological and oxidative stress in rat's nervous system after exposure to a neonicotinoid (imidacloprid). Environmental science and pollution research international, 31(49), 59472–59489. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Neutral Red | C15H17ClN4 | CID 11105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 6. re-place.be [re-place.be]

- 7. byjus.com [byjus.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. stainsfile.com [stainsfile.com]

- 10. researchgate.net [researchgate.net]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Lysosomal disruption, mitochondrial impairment, histopathological and oxidative stress in rat's nervous system after exposure to a neonicotinoid (imidacloprid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iivs.org [iivs.org]

- 15. assaygenie.com [assaygenie.com]

- 16. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. qualitybiological.com [qualitybiological.com]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 20. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Neutral Red: Properties, Structure, and Applications in Cellular Analysis

This guide provides a comprehensive technical overview of Neutral Red, a versatile eurhodin dye with significant applications in biological and chemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, structural features, and pivotal applications of Neutral Red, with a particular focus on its role as a vital stain for assessing cell viability.

Introduction: The Enduring Relevance of a Classic Vital Stain

Neutral Red (also known as Toluylene Red or Basic Red 5) is a weak cationic dye that has been a mainstay in histology and cell biology for over a century.[1][2] Its utility stems from its ability to permeate the membranes of living cells and accumulate in intracellular organelles, primarily lysosomes.[3][4][5] This property makes it an invaluable tool for distinguishing between viable and non-viable cells, a critical aspect of cytotoxicity testing and drug discovery.[6][7] Beyond its role as a vital stain, Neutral Red also functions as a pH indicator, exhibiting a distinct color change between pH 6.8 and 8.0.[8][9][10]

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical characteristics of Neutral Red is fundamental to its effective application in research.

Chemical Structure and Nomenclature

Neutral Red is a diaminophenazine dye.[9] The free base form has a specific arrangement of methyl, amino, and dimethylamino groups on its phenazine core.[11] It is commonly supplied as a hydrochloride salt.[8]

-

IUPAC Name: N8,N8,3-trimethylphenazine-2,8-diamine hydrochloride[8]

-

Other Names: 3-Amino-7-dimethylamino-2-methylphenazine hydrochloride, Basic Red 5, Toluylene red[2][12]

-

CAS Number: 553-24-2[12]

-

C.I. Number: 50040[1]

Physicochemical Data

The key physicochemical properties of Neutral Red are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇ClN₄ | [10][12] |

| Molecular Weight | 288.78 g/mol | [2][10][12] |

| Appearance | Dark green to blackish-green powder | [13][14] |

| Melting Point | 290 °C (decomposes) | [1][2][9] |

| Solubility | Soluble in water (50 g/L) and ethanol.[9][15][16] | [9][15][16] |

| pKa | 6.7 | [17] |

| λmax (in 50% Ethanol) | 533 nm | [16][17] |

| pH Indicator Range | pH 6.8 (red) to 8.0 (yellow) | [8][9][10] |

Mechanism of Action: A Tale of Cellular Health and Lysosomal pH

The utility of Neutral Red as a vital stain is intrinsically linked to the physiological state of the cell, particularly its ability to maintain a low internal pH within its lysosomes.

Cellular Uptake and Lysosomal Sequestration

At a physiological pH, Neutral Red, a weak cationic dye, is predominantly in a non-ionized state and can readily diffuse across the plasma membrane into the cytoplasm.[18] Once inside the cell, it is the acidic environment of the lysosomes (pH 4.5-5.0) that drives its accumulation.[19] Within the lysosomes, the lower pH causes the Neutral Red molecule to become protonated and thus positively charged.[20] This charged form is unable to traverse the lysosomal membrane, effectively trapping the dye within the organelle.[20] This process is dependent on the cell's ability to maintain a pH gradient through the production of ATP.[18]

The Basis of Viability Assessment

The accumulation of Neutral Red in lysosomes is a hallmark of viable, healthy cells.[3][4][5] In contrast, non-viable or damaged cells with compromised plasma membranes or an inability to maintain the necessary lysosomal pH gradient will not retain the dye.[18][19] This differential staining allows for the quantification of viable cells in a population, forming the basis of the Neutral Red uptake assay for cytotoxicity.[3][21] The amount of dye retained is directly proportional to the number of viable cells.[18]

The following diagram illustrates the mechanism of Neutral Red uptake in a viable cell.

Caption: Mechanism of Neutral Red uptake and lysosomal trapping in a viable cell.

The Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red uptake assay is a widely used, sensitive, and cost-effective method for assessing cell viability and cytotoxicity.[3] It provides a quantitative measure of the number of viable cells in a culture.[3][22]

Principle of the Assay

The assay is based on the ability of viable cells to incorporate and bind Neutral Red in their lysosomes.[3][4] Following treatment with a test compound, cells are incubated with Neutral Red. The dye is then extracted from the viable cells, and the amount of extracted dye is quantified spectrophotometrically. A decrease in the uptake of Neutral Red is indicative of cell death or a reduction in cell number.[5]

Experimental Workflow

The following diagram outlines the key steps in a typical Neutral Red uptake assay.

Caption: General workflow of the Neutral Red uptake assay for cytotoxicity testing.

Detailed Protocol

The following is a generalized protocol for performing the Neutral Red uptake assay. Optimization of cell density, incubation times, and compound concentrations may be necessary for specific cell lines and experimental conditions.

Materials:

-

Cells in culture

-

96-well tissue culture plates

-

Complete culture medium

-

Test compounds

-

Neutral Red stock solution (e.g., 4 mg/mL in water)

-

Phosphate-Buffered Saline (PBS)

-

Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[23]

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[21]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21] Include appropriate vehicle controls.

-

Preparation of Neutral Red Medium: On the day of the assay, prepare the Neutral Red working solution by diluting the stock solution in pre-warmed complete medium to a final concentration of approximately 40-50 µg/mL.[20] Incubate this medium at 37°C for at least 30 minutes and centrifuge to remove any precipitated dye crystals before use.[20]

-

Incubation with Neutral Red: Remove the treatment medium from the cells. Add the prepared Neutral Red medium to each well and incubate for 2-3 hours at 37°C in a CO₂ incubator.[3][21]

-

Washing: After incubation, remove the Neutral Red medium and wash the cells with PBS to remove any unincorporated dye.[21][23]

-

Dye Extraction: Add the Neutral Red destain solution to each well to extract the dye from the cells.[23] Gently shake the plate for about 10 minutes to ensure complete solubilization of the dye.

-

Absorbance Measurement: Measure the optical density (OD) of the extracted dye at a wavelength of 540 nm using a microplate reader.[21][22]

-

Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of the treated cells to that of the untreated control cells.

Safety and Handling

Neutral Red is considered hazardous and should be handled with appropriate safety precautions.[1]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling Neutral Red.[24][25]

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or use a fume hood.[26][27]

-

Contact: Avoid contact with skin and eyes.[24][28] In case of contact, flush the affected area with copious amounts of water.[24]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][24] It is incompatible with strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[26]

Conclusion

Neutral Red remains a powerful and versatile tool in the modern research laboratory. Its well-understood mechanism of action, coupled with the simplicity and robustness of the Neutral Red uptake assay, ensures its continued relevance in cytotoxicity screening, drug development, and fundamental cell biology research. By understanding its chemical properties and adhering to established protocols, researchers can effectively leverage this classic dye to generate reliable and insightful data on cell viability and cellular health.

References

- Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.

- Weyermann, J., Lochmann, D., & Zimmer, A. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in Molecular Biology, 2644, 237–245.

- Borenfreund, E., & Puerner, J. A. (1990). Applications of the Neutral Red Cytotoxicity Assay to In Vitro Toxicology.

- ResearchTweet. (n.d.). Cell Viability Assay: Neutral Red Uptake Assay Protocol.

- ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF.

- Ates, G., Vanhaecke, T., Rogiers, V., & Rodrigues, R. M. (2017). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in Molecular Biology, 1601, 19–26.

- Springer Nature Experiments. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro.

- Wikipedia. (n.d.). Neutral red.

- Santa Cruz Biotechnology. (n.d.). Neutral Red.

- Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Protocol.

- Rowley Biochemical Inc. (n.d.). Neutral Red, 1% Aqueous - Safety Data Sheet.

- CliniSciences. (n.d.). Neutral Red.

- PubChem. (n.d.). Neutral Red.

- ChemicalBook. (n.d.). Neutral Red CAS#: 553-24-2.

- Santa Cruz Biotechnology. (n.d.). Neutral Red - Safety Data Sheet.

- ChemBK. (2022, October 16). Neutral Red.

- Chem-Impex. (n.d.). Neutral red.

- Cellculture2 - Altervista. (2024, February 27). Neutral red: dye uptake viability test (NRU).

- Chem-Impex. (n.d.). Neutral red.

- Thermo Fisher Scientific. (2014, October 17). Neutral Red - SAFETY DATA SHEET.

- Pro-Lab Diagnostics. (n.d.). SAFETY DATA SHEET Neutral Red.

- Oxford Lab Chem. (n.d.). material safety data sheet - neutral red indicator 60% ar.

- ChemicalBook. (2025, December 15). Neutral Red | 553-24-2.

- PubChem. (n.d.). N8,N8,3-Trimethyl-2,8-phenazinediamine.

- DrugFuture. (n.d.). Neutral Red.

- Chemiis. (n.d.). Neutral Red Indicator – Applications, Characteristics, and Safety Information.

- Museum of Fine Arts Boston. (2022, August 9). Neutral red.

- Zhishang Bio. (n.d.). Neutral Red CAS 553-24-2 | C15H17ClN4.

- RE-Place. (2008, June 12). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.

- NIH. (n.d.). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro.

- United States Biological. (n.d.). Neutral Red, Certified 90+%.

Sources

- 1. Neutral red - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assaying Cellular Viability Using the Neutral Red Uptake Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Applications of the Neutral Red Cytotoxicity Assay to In Vitro Toxicology | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Neutral Red | C15H17ClN4 | CID 11105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Neutral Red CAS#: 553-24-2 [m.chemicalbook.com]

- 10. chemiis.com [chemiis.com]

- 11. N8,N8,3-Trimethyl-2,8-phenazinediamine | C15H16N4 | CID 11106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. chemimpex.com [chemimpex.com]

- 14. usbio.net [usbio.net]

- 15. chembk.com [chembk.com]

- 16. cameo.mfa.org [cameo.mfa.org]

- 17. Neutral Red [drugfuture.com]

- 18. re-place.be [re-place.be]

- 19. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]

- 21. researchtweet.com [researchtweet.com]

- 22. Neutral Red Clinisciences [clinisciences.com]

- 23. qualitybiological.com [qualitybiological.com]

- 24. rowleybio.com [rowleybio.com]

- 25. pro-lab.co.uk [pro-lab.co.uk]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. oxfordlabchem.com [oxfordlabchem.com]

- 28. westliberty.edu [westliberty.edu]

The Dual Nature of Neutral Red: A Technical Guide to its Application as a pH Indicator and Vital Stain

Abstract

Neutral Red (Toluylene Red) stands as a venerable yet remarkably versatile tool in the modern research arsenal. This eurhodin dye, a weak cationic molecule, exhibits a pronounced chromogenic response to pH changes, a property that has cemented its role as a reliable pH indicator. Beyond simple chemical titrations, its ability to passively diffuse across cell membranes and subsequently accumulate in the acidic milieu of lysosomes has rendered it an invaluable probe for assessing cellular health and function. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Neutral Red's core principles and a practical framework for its application. We will delve into the physicochemical properties that govern its indicator function, elucidate the mechanism of its uptake and sequestration in viable cells, and provide detailed, field-proven protocols for its use in both pH determination and cytotoxicity assays.

Physicochemical Properties and the Chromogenic pH Response

Neutral Red, chemically known as 3-amino-7-dimethylamino-2-methylphenazine hydrochloride, is a dark green powder that readily dissolves in water and ethanol to produce a red solution[1][2]. Its utility as a pH indicator is rooted in its chemical structure, which allows for protonation and deprotonation, leading to a conformational change that alters its light absorption properties[3].

The key transition for Neutral Red occurs in the pH range of 6.8 to 8.0. In acidic conditions (below pH 6.8), the molecule is protonated and exhibits a distinct red color. As the environment becomes more alkaline (above pH 8.0), it deprotonates and transitions to a yellow hue[4][5][6]. This clear and visually discernible color change makes it a suitable indicator for titrations and for monitoring the pH of biological culture media[3][6]. The pKa of Neutral Red is approximately 6.7, which is the pH at which the concentrations of the acidic (red) and basic (yellow) forms are equal[7][8].

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₇ClN₄ | [5][6] |

| Molecular Weight | 288.78 g/mol | [4][7] |

| Appearance | Dark green powder | [2][5] |

| Solubility | Soluble in water and ethanol | [2][6] |

| pH Range | 6.8 (Red) to 8.0 (Yellow) | [4][5][6] |

| pKa | ~6.7 | [7][8] |

| Absorption Maximum (Acidic) | ~535-545 nm | [9] |

| Absorption Maximum (Basic) | ~450 nm | [9] |

Mechanism of pH Indication:

The color change of Neutral Red is a direct consequence of Le Chatelier's principle applied to its acid-base equilibrium in solution.

The Principle of Vital Staining and the Neutral Red Uptake Assay

The utility of Neutral Red extends far beyond a simple pH indicator; it is a powerful tool for assessing cell viability, a cornerstone of toxicology and drug discovery[1][10]. The Neutral Red Uptake (NRU) assay is predicated on the ability of viable, healthy cells to actively internalize and sequester the dye within their lysosomes[11].

Mechanism of Lysosomal Trapping:

-

Passive Diffusion: At physiological pH (around 7.4), Neutral Red exists predominantly in a non-ionized, lipophilic state. This allows it to freely diffuse across the plasma membrane into the cytoplasm of cells[12][13].

-

Protonation and Sequestration: The interior of lysosomes is actively maintained at an acidic pH (approximately 4.5-5.0) through the action of a proton pump (V-ATPase)[12]. Upon entering this acidic environment, the Neutral Red molecule becomes protonated, acquiring a positive charge[13].

-

Trapping: The charged, hydrophilic form of Neutral Red is unable to diffuse back across the lysosomal membrane, effectively trapping it within the organelle[12][13]. This accumulation of the dye imparts a red color to the lysosomes of viable cells.

Correlation with Cell Viability:

The integrity of the plasma membrane and the maintenance of the lysosomal pH gradient are energy-dependent processes. In the event of cellular damage or death, these functions are compromised:

-

Membrane Damage: A compromised plasma membrane will not retain the dye within the cell.

-

Lysosomal Dysfunction: A loss of the acidic lysosomal environment, due to metabolic decline or direct lysosomal damage, will prevent the trapping of Neutral Red[11][14].

Consequently, the amount of Neutral Red retained by a cell population is directly proportional to the number of viable cells. This principle forms the basis of the quantitative NRU cytotoxicity assay.

Experimental Protocols

The successful application of Neutral Red hinges on meticulous experimental technique. The following protocols provide a robust framework for both the preparation of Neutral Red solutions and the execution of the NRU cytotoxicity assay.

Preparation of Neutral Red Solutions

Causality Behind the Choices:

-

Stock Solution: A concentrated stock solution in a solvent that ensures stability is crucial for reproducibility. Storing it protected from light minimizes photodegradation[11].

-

Working Solution: The working solution is prepared in cell culture medium to ensure compatibility with the cells. The overnight incubation and subsequent centrifugation or filtration are critical steps to remove any dye crystals that may have formed, as these can cause artifacts in the assay. The concentration of 40-50 µg/mL is a well-established range that provides sufficient staining for detection without being acutely toxic to the cells over the short incubation period[8][11].

Step-by-Step Methodology:

-

Neutral Red Stock Solution (e.g., 4 mg/mL):

-

Weigh 40 mg of Neutral Red powder.

-

Dissolve in 10 mL of sterile Phosphate Buffered Saline (PBS), pH 7.4.

-

Store in a light-protected container at room temperature for up to 2 months[11].

-

-

Neutral Red Working Solution (e.g., 40 µg/mL):

-

This solution should be prepared the day before use.

-

Under sterile conditions, dilute the stock solution 1:100 in the appropriate complete cell culture medium (e.g., 100 µL of stock solution into 9.9 mL of medium)[11][12].

-

Incubate the working solution overnight at 37°C[11].

-

Before use, centrifuge the working solution (e.g., at 600 x g for 10 minutes) or filter it through a 0.22 µm filter to remove any fine precipitate of Neutral Red crystals.

-

Neutral Red Uptake (NRU) Cytotoxicity Assay

Causality Behind the Choices:

-

Cell Seeding Density: The initial number of cells is critical for ensuring they are in an exponential growth phase during the experiment and that the final absorbance values fall within the linear range of the spectrophotometer[8][12].

-

Incubation with Test Compound: The duration of exposure to the test compound is dependent on the specific research question and the known or expected mechanism of toxicity. A 24-hour incubation is a common starting point[11].

-

Incubation with Neutral Red: A 2-3 hour incubation period is generally sufficient for maximal dye uptake without causing cytotoxicity from the dye itself[11].

-

Washing Step: This is crucial to remove any extracellular Neutral Red that would otherwise contribute to the background signal.

-

Destain/Solubilization Solution: The acidic ethanol solution serves to lyse the cells and release the trapped Neutral Red from the lysosomes, allowing for its quantification[11]. The shaker ensures a homogenous solution for accurate absorbance reading.

-

Absorbance Reading: The absorbance is measured at approximately 540 nm, which is near the absorbance maximum for the protonated form of Neutral Red.

Step-by-Step Methodology:

-

Cell Seeding:

-

Exposure to Test Compound:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the test compound. Include appropriate vehicle controls (medium with the solvent used for the test compound) and untreated controls (medium only)[11].

-

Incubate for the desired exposure period (e.g., 24 hours)[11].

-

-

Neutral Red Staining:

-

Washing and Dye Extraction:

-

Carefully remove the Neutral Red-containing medium.

-

Gently wash the cells with 150 µL of pre-warmed PBS.

-

Remove the PBS.

-

Add 150 µL of the destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well[11].

-

Place the plate on a shaker for 10-20 minutes to ensure complete solubilization of the dye[12].

-

-

Quantification:

-

Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of 540 nm.

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

-

Applications in Drug Development and Toxicology

The NRU assay is a workhorse in non-clinical safety assessment and efficacy testing. Its applications include:

-

General Cytotoxicity Screening: As a primary screen to assess the basal cytotoxicity of new chemical entities.

-

Phototoxicity Testing: The 3T3 NRU phototoxicity assay is a regulatory-accepted method (OECD Test Guideline 432) to identify substances that become cytotoxic upon exposure to light[4][5][7]. In this adaptation, one set of treated cells is exposed to a non-cytotoxic dose of UVA light, and the results are compared to a parallel set of treated cells kept in the dark[4].

-

Biomaterial Compatibility: Evaluating the cytotoxicity of medical device extracts and other biomaterials.

-

Environmental Toxicology: Assessing the toxicity of environmental pollutants on various cell types.

Concluding Remarks

Neutral Red's enduring presence in the laboratory is a testament to its reliability and versatility. Its straightforward pH-dependent color change provides a simple yet effective tool for a range of chemical and biological applications. Furthermore, the elegant mechanism of its accumulation within the lysosomes of healthy cells has established the Neutral Red Uptake assay as a robust, sensitive, and cost-effective method for quantifying cell viability. By understanding the fundamental principles behind its dual functions and adhering to validated protocols, researchers can confidently employ Neutral Red to generate high-quality, reproducible data in their pursuit of scientific discovery and the development of safer, more effective therapeutics.

References

-

Wikipedia. (n.d.). Neutral red. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11105, Neutral Red. Retrieved from [Link]

-

ChemIDplus. (n.d.). Neutral Red. Retrieved from [Link]

-

DB-ALM. (n.d.). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]

-

Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. Retrieved from [Link]

-

Cellculture2. (2024, February 27). Neutral red: dye uptake viability test (NRU). Retrieved from [Link]

-

Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

-

Smith, L. M., Nyland, S. B., Schultz, C. R., Kouchi, A., & Wessinger, W. D. (2015). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Drug and chemical toxicology, 38(4), 425–432. Retrieved from [Link]

-

CliniSciences. (n.d.). Neutral Red. Retrieved from [Link]

-

Biognost. (n.d.). NEUTRAL RED powder dye, C.I. 50040. Retrieved from [Link]

-

Davis, F. M., & Lloyd, K. C. (2012). Methods for preparing fluorescent and neutral red-stained whole mounts of mouse mammary glands. Journal of visualized experiments : JoVE, (69), e4389. Retrieved from [Link]

-

Ollinger, K., & Brunmark, A. (1991). Solvent polarity and pH effects on the spectroscopic properties of neutral red: application to lysosomal microenvironment probing in living cells. Cytotechnology, 5(1), 7–16. Retrieved from [Link]

-

Ollinger, K., & Brunmark, A. (1991). Solvent polarity and pH effects on the spectroscopic properties of neutral red: application to lysosomal microenvironment probing in living cells. PubMed. Retrieved from [Link]

-

ResearchGate. (2024, August 23). Why do i have a high variation in my Neutral Red staining?. Retrieved from [Link]

-

Rodrigues, R. M., Ates, G., & Rogiers, V. (2017). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Methods in molecular biology (Clifton, N.J.), 1601, 19–26. Retrieved from [Link]

-

ResearchGate. (2025, October 28). Reproposing Neutral Red as a Colorimetric Probe for Quantitative Assessment of Lysosomal Clearance in Neuroblastoma Cell Line. Retrieved from [Link]

-

National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

-

Das, P. K., & Bhattacharya, S. C. (1991). Association of neutral red with micelles and its effect on the pK. Journal of Colloid and Interface Science, 147(2), 406-413. Retrieved from [Link]

- Google Patents. (n.d.). CN101585971B - Preparation method of neutral red.

-

Smith, L. M., Nyland, S. B., Schultz, C. R., Kouchi, A., & Wessinger, W. D. (2015). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Drug and chemical toxicology, 38(4), 425–432. Retrieved from [Link]

-

Brainly. (2023, September 22). How would the media color change if neutral red was used as the pH indicator instead of phenol. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). The Chemistry and Applications of Neutral Red: A Comprehensive Overview. Retrieved from [Link]

-

MFA Cameo. (2022, August 9). Neutral red. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). The Power of pH Indicators: Understanding Neutral Red's Role. Retrieved from [Link]

-

Wikipedia. (n.d.). pH indicator. Retrieved from [Link]

-

Science.gov. (n.d.). neutral red dye: Topics by Science.gov. Retrieved from [Link]

-

Oakwood Chemical. (2026, January 3). Neutral Red Uptake Assay: A Key Tool for Cytotoxicity Testing. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). pH Indicators. Retrieved from [Link]

- Google Patents. (n.d.). CN101851660A - Preparation method of neutral red solution for cigarette smoke cytotoxicity detection.

-

YouTube. (2020, July 21). BME 245L Summer 2020 Lab day 7: Make neutral red solution. Retrieved from [Link]

Sources

- 1. iivs.org [iivs.org]

- 2. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Photoxicity evaluation using in vitro 3T3 NRU phototoxicity test [pifukezazhi.com]

- 5. assaygenie.com [assaygenie.com]

- 6. re-place.be [re-place.be]

- 7. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]

- 9. researchgate.net [researchgate.net]

- 10. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neutral Red Clinisciences [clinisciences.com]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. qualitybiological.com [qualitybiological.com]

The Role of Neutral Red in Lysosomal Staining: A Technical Guide for Cellular Analysis

Abstract

This technical guide provides a comprehensive overview of Neutral Red (NR) dye and its application in the vital staining of lysosomes. We will delve into the fundamental principles governing the accumulation of this unique eurhodin dye within the acidic milieu of lysosomes, offering a mechanistic understanding crucial for robust experimental design and accurate data interpretation. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols for the Neutral Red Uptake (NRU) assay but also exploring its broader applications in assessing lysosomal stability, autophagy, and in vitro toxicology. Through a synthesis of technical accuracy and practical insights, this guide aims to equip the reader with the expertise to confidently employ Neutral Red as a powerful tool in cellular analysis.

Introduction: The Lysosome as a Dynamic Hub and the Utility of Vital Staining

Lysosomes are membrane-bound organelles integral to a myriad of cellular processes, including macromolecule degradation, nutrient sensing, cellular homeostasis, and waste removal.[1] Their acidic internal environment, maintained by a vacuolar H+-ATPase (V-ATPase) proton pump, is critical for the optimal functioning of their resident acid hydrolases.[1][2] Consequently, the structural and functional integrity of lysosomes is a key indicator of cellular health.

Vital staining, the staining of living cells, provides a window into these dynamic processes. Neutral Red (3-amino-7-dimethylamino-2-methylphenazine hydrochloride) is a weak cationic dye that has long been utilized as a vital stain due to its ability to selectively accumulate in the lysosomes of healthy, viable cells.[3][4][5] This property makes it an invaluable tool for assessing cell viability and cytotoxicity, as compromised cells with damaged lysosomal membranes are unable to retain the dye.[4][6] This guide will explore the physicochemical properties of Neutral Red that underpin its lysosomotropic behavior and detail its practical applications in research and development.

The Chemistry and Mechanism of Neutral Red Staining

Physicochemical Properties of Neutral Red

Neutral Red is a synthetic phenazine dye with a molecular weight of 288.78 g/mol .[3] It is commercially available as a dark green crystalline powder that is soluble in water and ethanol.[3][7] A key characteristic of Neutral Red is its function as a pH indicator, transitioning from red at pH 6.8 to yellow at pH 8.0.[4][7][8]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇ClN₄ | [3] |

| Molecular Weight | 288.78 g/mol | [3] |

| C.I. Number | 50040 | [9] |

| Absorption Max. | 533-542 nm | [7][9] |

| pH Indicator Range | 6.8 (Red) - 8.0 (Yellow) | [4][7][8] |

The "Ion Trap" Mechanism of Lysosomal Accumulation

The selective accumulation of Neutral Red within lysosomes is a classic example of the "ion trap" mechanism. As a weak base, Neutral Red exists in both a charged, protonated form and an uncharged, deprotonated form, with the equilibrium between the two being pH-dependent.

At physiological extracellular pH (~7.4), a significant portion of Neutral Red is in its uncharged, lipophilic state, allowing it to readily diffuse across the plasma membrane and into the cytoplasm.[1] Subsequently, it traverses the lysosomal membrane. Inside the lysosome, the acidic environment (pH 4.5-5.0) causes the dye to become protonated.[1][10] This charged form of Neutral Red is less membrane-permeable and is effectively trapped within the lysosome, where it binds to the anionic sites of the lysosomal matrix.[2] This accumulation is dependent on the maintenance of the lysosomal pH gradient by the V-ATPase proton pump.[2]

Caption: Mechanism of Neutral Red accumulation in the lysosome.

The Neutral Red Uptake (NRU) Assay for Cell Viability and Cytotoxicity

The Neutral Red Uptake (NRU) assay is a widely used, sensitive, and reproducible method for determining cell viability and cytotoxicity.[6][11][12] The principle of the assay is based on the ability of viable cells to incorporate and retain Neutral Red in their lysosomes.[11][12] A reduction in the uptake of the dye is correlated with cell death or a loss of membrane integrity.[6]

Experimental Workflow

The NRU assay follows a straightforward workflow, making it amenable to high-throughput screening.[11][13]

Caption: General workflow of the Neutral Red Uptake (NRU) assay.

Detailed Protocol for Adherent Cells

This protocol is a synthesized and optimized procedure based on established methods.[13][14][15]

Materials:

-

Neutral Red stock solution (e.g., 3.3 mg/mL in sterile water)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[13]

-

96-well flat-bottom tissue culture plates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Neutral Red Staining:

-

Washing:

-

Carefully remove the Neutral Red solution.

-

Gently wash the cells with 150 µL of PBS to remove any unincorporated dye.[13]

-

-

Dye Solubilization:

-

Data Acquisition:

-

Measure the absorbance of each well at 540 nm using a microplate spectrophotometer. A reference wavelength of 690 nm can be used to correct for background absorbance.[15]

-

Data Analysis and Interpretation

Cell viability is expressed as a percentage of the untreated control cells:

Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

From the resulting dose-response curve, the IC50 value (the concentration of a substance that reduces cell viability by 50%) can be calculated.[6]

Advanced Applications of Neutral Red Staining

Beyond a simple measure of cell viability, the principles of Neutral Red staining can be applied to investigate more complex cellular phenomena.

Assessment of Lysosomal Membrane Stability

The Neutral Red Retention (NRR) assay is a modification that measures the stability of the lysosomal membrane.[16][17] Exposure to certain xenobiotics can compromise lysosomal membrane integrity, leading to the leakage of the sequestered Neutral Red into the cytosol. This can be quantified by measuring the retention time of the dye within the lysosomes.[16] This assay is particularly useful in ecotoxicology studies to assess the impact of environmental pollutants.[17][18]

Monitoring Autophagy

Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes. The acidic nature of the autolysosome makes it amenable to staining with Neutral Red. While not a direct measure of autophagic flux, changes in Neutral Red staining intensity can reflect alterations in the number or pH of autolysosomes, providing insights into the autophagic process.[10][19][20] It is particularly useful for assessing cell viability in the context of autophagy-inducing treatments or in acidic tumor microenvironments where other viability assays may be less reliable.[10][19][20]

Causality in Experimental Choices and Self-Validating Systems

Choice of Dye Concentration and Incubation Time: The optimal concentration of Neutral Red and the incubation time can vary between cell types. It is crucial to perform initial optimization experiments to determine the linear range of dye uptake for the specific cell line being used. Over-incubation or excessive dye concentration can lead to cytotoxicity and the formation of dye crystals, which can interfere with the assay.[21]

Washing Steps: The thoroughness of the washing steps is critical for removing background signal from unincorporated dye. However, overly vigorous washing can lead to the detachment of adherent cells, skewing the results. A gentle and consistent washing technique is paramount.

Solubilization: The destain solution contains both ethanol to solubilize the dye and acetic acid to ensure the dye remains in its colored, protonated form for accurate absorbance readings. Incomplete solubilization will result in an underestimation of cell viability.

Controls: The inclusion of appropriate controls is fundamental to a self-validating system. A positive control (a known cytotoxic agent) validates the assay's ability to detect a decrease in viability, while a negative/vehicle control establishes the baseline for 100% viability.

Conclusion

Neutral Red dye remains a simple, yet powerful, tool in the cell biologist's and toxicologist's arsenal. Its utility is rooted in the fundamental biological process of lysosomal function. By understanding the underlying chemical and physiological principles of its accumulation within lysosomes, researchers can move beyond using the NRU assay as a black-box viability test and leverage it for more nuanced investigations into lysosomal health, autophagy, and cellular responses to a wide range of stimuli. The protocols and insights provided in this guide are intended to empower researchers to implement this versatile technique with confidence and scientific rigor.

References

-

Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

-

Gomez-Gutierrez, J. G., et al. (2021). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Biotechnic & Histochemistry, 96(4), 302-310. Retrieved from [Link]

-

DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]

-

Moore, M. N., et al. (2009). Neutral red retention time assay in determination of toxicity of nanoparticles. Nanotoxicology, 3(1), 40-45. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11105, Neutral Red. Retrieved from [Link]

-

National Toxicology Program. (2003). Test Method Protocol for the NHK Neutral Red Uptake Cytotoxicity Assay. Retrieved from [Link]

-

CliniSciences. (n.d.). Neutral Red. Retrieved from [Link]

-

Ouimet, P. M., et al. (1996). Solvent polarity and pH effects on the spectroscopic properties of neutral red: application to lysosomal microenvironment probing in living cells. Photochemistry and Photobiology, 63(1), 114-121. Retrieved from [Link]

-

Svendsen, C., et al. (2004). A review of lysosomal membrane stability measured by neutral red retention: is it a workable earthworm biomarker?. Ecotoxicology and Environmental Safety, 57(1), 20-29. Retrieved from [Link]

-

Grokipedia. (n.d.). Neutral red. Retrieved from [Link]

-

Solé, M., et al. (2008). Application and evaluation of the neutral red retention (NRR) assay for lysosomal stability in mussel populations along the Iberian Mediterranean coast. Science of The Total Environment, 389(2-3), 495-502. Retrieved from [Link]

-

StainsFile. (n.d.). Neutral Red. Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

-

Wikipedia. (n.d.). Neutral red. Retrieved from [Link]

-

Science.gov. (n.d.). neutral red dye: Topics by Science.gov. Retrieved from [Link]

-

Solé, M., et al. (2008). Application and evaluation of the neutral red retention (NRR) assay for lysosomal stability in mussel populations along the Iberian Mediterranean coast. ResearchGate. Retrieved from [Link]

-

Gomez-Gutierrez, J. G., et al. (2020). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. ResearchGate. Retrieved from [Link]

-

RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

-

Gomez-Gutierrez, J. G., et al. (2020). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Semantic Scholar. Retrieved from [Link]

-

Gomez-Gutierrez, J. G., et al. (2021). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. PubMed. Retrieved from [Link]

-

Museum of Fine Arts Boston. (2022). Neutral red. Retrieved from [Link]

-

Rodrigues, R. M., et al. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Springer Nature Experiments. Retrieved from [Link]

-

University of Oklahoma Health Sciences Center. (n.d.). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. Retrieved from [Link]

-

Rodrigues, R. M., et al. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. PubMed. Retrieved from [Link]

-

Zhitomirsky, B., & Assaraf, Y. G. (2015). The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane. PMC. Retrieved from [Link]

-

Guttenberger, M. (2007). Neutral Red as a Probe for Confocal Laser Scanning Microscopy Studies of Plant Roots. Microscopy and Microanalysis, 13(S02), 1252-1253. Retrieved from [Link]

- Google Patents. (n.d.). CN101585971B - Preparation method of neutral red.

-

ResearchGate. (n.d.). Labeling Lysosomes in Live Cells with Neutral Red. Retrieved from [Link]

-

Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3, 1125-1131. Retrieved from [Link]

-

Park, J. I., et al. (2018). Neutral Red Labeling: A Novel Vital Staining Method for Investigating Central and Peripheral Nervous System Lesions. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 26 questions with answers in NEUTRAL RED | Science topic. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction in accumulation of a fluorescent weak base from lysosomes by.... Retrieved from [Link]

-

Biognost. (n.d.). NEUTRAL RED powder dye, C.I. 50040. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. re-place.be [re-place.be]

- 3. grokipedia.com [grokipedia.com]

- 4. Neutral red - Wikipedia [en.wikipedia.org]

- 5. neutral red dye: Topics by Science.gov [science.gov]

- 6. nbinno.com [nbinno.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. Neutral Red | C15H17ClN4 | CID 11105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. stainsfile.com [stainsfile.com]

- 10. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Neutral Red Clinisciences [clinisciences.com]

- 13. qualitybiological.com [qualitybiological.com]

- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Neutral red retention time assay in determination of toxicity of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A review of lysosomal membrane stability measured by neutral red retention: is it a workable earthworm biomarker? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application and evaluation of the neutral red retention (NRR) assay for lysosomal stability in mussel populations along the Iberian Mediterranean coast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neutral Red Uptake Assay | RE-Place [re-place.be]

An In-Depth Technical Guide to the Basic Applications of Neutral Red in Histology

This guide provides a comprehensive overview of the principles and applications of Neutral Red (Toluylene Red, C.I. 50040) for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms that make this versatile dye a staple in both cell viability assays and traditional histological staining.

Section 1: The Dual Staining Principle of Neutral Red